molecular formula C16H22N2O3 B2867728 1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2094881-06-6

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2867728
CAS RN: 2094881-06-6
M. Wt: 290.363
InChI Key: VOIGZKWXASLELB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . They act as intermediates in the flavonoid biosynthesis serving different physiological functions such as UV photoprotectors, insect repellents, and attractants of pollinators . Besides these physiological aspects, chalcones provide an attractive scaffold for medicinal chemistry, as they possess a wide range of biological activities and are compounds of high therapeutic interest .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized and characterized . For instance, three 2’-aminochalcone derivatives have been synthesized, characterized, and tested in vitro to assess their antioxidant activity .


Molecular Structure Analysis

The X-ray crystal structures of similar compounds were successfully determined showing a planar molecule geometry .

Safety and Hazards

While specific safety and hazard information for the requested compound is not available, similar compounds advise avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-16(19)18-7-5-6-17(8-9-18)13-10-14(20-2)12-15(11-13)21-3/h4,10-12H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGZKWXASLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCCN(CC2)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

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